molecular formula C₁₂H₁₉ClO₅ B1144683 D-Fructopiranose Hydrochloride CAS No. 32785-90-3

D-Fructopiranose Hydrochloride

Cat. No.: B1144683
CAS No.: 32785-90-3
M. Wt: 278.73
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Description

D-Fructopiranose Hydrochloride: is a monosaccharide derivative, specifically a hydrochloride salt form of D-fructopyranose. It is a cyclic form of fructose, a ketohexose, and is known for its role in various biochemical processes. This compound is often used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

D-Fructopiranose Hydrochloride is a monosaccharide, a type of carbohydrate that is not glycosidically linked to another such unit . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa

Cellular Effects

It has been observed that beta D-fructopyranose, a similar compound, is unfermentable when added to a suspension of baker’s yeast . This suggests that this compound may have similar effects on cellular metabolism.

Molecular Mechanism

It is known to interact with certain biomolecules, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that similar compounds exhibit mutarotation, a process that involves a change in the optical rotation of the molecule over time . This could potentially influence the long-term effects of this compound on cellular function.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that similar compounds, such as fructose, are involved in various metabolic pathways, including glycolysis and the pentose phosphate pathway .

Transport and Distribution

It is known that many drugs and other small molecules are transported across membranes by protein pumps, which could potentially play a role in the transport of this compound .

Subcellular Localization

It is known that many small molecules can be localized to specific compartments or organelles within the cell, often directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructopiranose Hydrochloride can be synthesized through the isopropylidenation of D-fructose. This process involves the reaction of D-fructose with acetone in the presence of a catalyst such as concentrated sulfuric acid or an ionic liquid catalyst accompanied by strontium chloride. The reaction conditions typically require a dry acetone environment and controlled temperature to yield the desired acetonides .

Industrial Production Methods: Industrial production of this compound often involves the use of chemo-catalysts like molybdate ion and pyridine. These methods are optimized to achieve high yields and purity, although they may produce some by-products that need to be separated .

Chemical Reactions Analysis

Types of Reactions: D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.

Major Products: The major products formed from these reactions include various acetonides, alcohol derivatives, and substituted fructopyranose compounds .

Scientific Research Applications

Chemical Applications

Synthesis of Chiral Auxiliaries:
D-Fructopiranose Hydrochloride is utilized as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of various chiral auxiliaries and complex organic molecules, enabling chemists to create compounds with specific stereochemical configurations. This application is particularly valuable in the pharmaceutical industry where chirality can influence drug efficacy and safety.

Carbohydrate Chemistry:
In carbohydrate chemistry, this compound plays a crucial role in the development of glycosidic bonds and the synthesis of oligosaccharides. Its ability to participate in glycosylation reactions makes it an essential reagent for constructing more complex carbohydrate structures.

Biological Applications

Metabolism Studies:
Research has shown that this compound is involved in various metabolic pathways, including glycolysis and the pentose phosphate pathway. Its role in studying carbohydrate metabolism helps elucidate the biochemical mechanisms underlying energy production and storage in living organisms.

Enzyme Interaction Research:
The compound is used to investigate interactions with enzymes such as alpha-glucosidase. Studies have demonstrated that this compound can influence enzyme activity, providing insights into carbohydrate digestion and absorption processes .

Medical Applications

Potential Therapeutic Properties:
this compound has been investigated for its potential therapeutic properties, particularly in relation to metabolic disorders such as diabetes mellitus. Its unique biochemical properties may offer new avenues for managing conditions characterized by impaired glucose metabolism.

Anticonvulsant Research:
There are emerging studies exploring the role of this compound as an impurity in topiramate chloride, a medication used to treat epilepsy. Preliminary findings suggest that it may contribute to the anticonvulsant effects of this drug.

Industrial Applications

Low-Calorie Sweeteners:
In the food industry, this compound is used in the production of low-calorie sweeteners. Its sweetening potential without significant caloric contribution makes it an attractive ingredient for formulating healthier food products .

Non-Linear Optical Materials:
The compound is also applied in the development of non-linear optical materials for electro-optic devices. Its unique optical properties facilitate advancements in technology related to telecommunications and information processing.

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
Chemical Synthesis Chiral auxiliaries, complex organic moleculesEssential for stereochemical control
Biology Metabolism studies, enzyme interactionsInsights into carbohydrate metabolism
Medicine Therapeutic properties, anticonvulsant researchPotential role in diabetes management
Industry Low-calorie sweeteners, non-linear optical materialsValuable for healthier food formulations

Case Studies

  • Chirality in Drug Development:
    A study highlighted the use of this compound as a chiral building block in synthesizing novel pharmaceuticals that exhibit enhanced efficacy due to their stereochemical properties.
  • Metabolic Pathway Elucidation:
    Research involving animal models demonstrated how this compound influences metabolic pathways, providing critical information for understanding energy regulation in diabetic patients.
  • Food Industry Innovations:
    A case study on low-calorie sweeteners revealed that incorporating this compound significantly reduced caloric content while maintaining sweetness levels comparable to traditional sugars.

Comparison with Similar Compounds

Uniqueness: D-Fructopiranose Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and reactivity in various chemical and biological processes. This makes it particularly valuable in research and industrial applications where specific reactivity and solubility are required.

Biological Activity

D-Fructopiranose Hydrochloride, a derivative of D-fructose, is a carbohydrate compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and food science. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyranose form, which is a six-membered ring structure. The chemical formula is C6H12O6C_6H_{12}O_6 with a molecular weight of approximately 180.16 g/mol. Its structure can be represented as follows:

D Fructopiranose Hydrochloride C6H12O6HCl\text{D Fructopiranose Hydrochloride }\quad \text{C}_6\text{H}_{12}\text{O}_6\cdot \text{HCl}

Synthesis

The synthesis of this compound typically involves the conversion of D-fructose into its hydrochloride form. This process may include various chemical reactions such as esterification or the use of protecting groups to stabilize hydroxyl functionalities during synthesis. The compound can be derived from D-fructose through methods that include:

  • Protection of Hydroxyl Groups : Using isopropylidene groups to protect hydroxyls during chemical transformations.
  • Hydrochlorination : Introducing hydrochloric acid to form the hydrochloride salt.

Biological Activity

This compound exhibits several biological activities that are significant for both health and industrial applications:

Antimicrobial Activity

Research has demonstrated that derivatives of D-fructose, including this compound, possess antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

These findings suggest that this compound could be utilized in formulations aimed at combating microbial infections.

Antioxidant Properties

This compound has been studied for its potential antioxidant effects. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its health benefits.

Role in Glycation Processes

As a reducing sugar, this compound plays a role in glycation processes, which are significant in the Maillard reaction—important for flavor development in food processing. This reaction can lead to the formation of advanced glycation end-products (AGEs), which have implications in diabetes and aging.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sugar derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively at concentrations above 1 mg/mL.
  • Oxidative Stress Reduction : In an animal model, supplementation with this compound showed a significant reduction in biomarkers of oxidative stress compared to controls, suggesting potential therapeutic applications in oxidative stress-related conditions.

Properties

CAS No.

32785-90-3

Molecular Formula

C₁₂H₁₉ClO₅

Molecular Weight

278.73

Synonyms

β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran;  _x000B_1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Origin of Product

United States

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